BenchChemオンラインストアへようこそ!

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride

Chiral resolution Enantiomeric purity Process chemistry

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS 1097196-96-7) is a chiral para-substituted benzoate ester building block consisting of a methyl ester, a primary amine, and a defined (R)-stereocenter at the benzylic position, supplied as the hydrochloride salt for enhanced stability and handling. With a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol, this compound serves as a key intermediate in the synthesis of enantiopure active pharmaceutical ingredients (APIs) and chiral ligands.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 1097196-96-7
Cat. No. B1376325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride
CAS1097196-96-7
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)OC)N.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1
InChIKeyXOTRLVYRAWIVLC-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Amino-ethyl)-benzoic Acid Methyl Ester Hydrochloride (CAS 1097196-96-7): Chiral Building Block for Enantioselective Synthesis & Pharmaceutical R&D Procurement


(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS 1097196-96-7) is a chiral para-substituted benzoate ester building block consisting of a methyl ester, a primary amine, and a defined (R)-stereocenter at the benzylic position, supplied as the hydrochloride salt for enhanced stability and handling . With a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol, this compound serves as a key intermediate in the synthesis of enantiopure active pharmaceutical ingredients (APIs) and chiral ligands . Its primary procurement relevance lies in its use as a single-enantiomer precursor, where the defined (R)-configuration is critical for downstream stereochemical outcomes in medicinal chemistry and process development [1].

Why (R)-4-(1-Amino-ethyl)-benzoic Acid Methyl Ester Hydrochloride Cannot Be Simply Interchanged with Its Racemate, Free Base, or (S)-Enantiomer in Critical Synthesis Workflows


In chiral synthesis, the stereochemistry of building blocks is not a variable that can be adjusted post-coupling—it dictates the stereochemical outcome of the entire synthetic route. Procurement decisions cannot treat the (R)-enantiomer hydrochloride (CAS 1097196-96-7), its (S)-enantiomer hydrochloride (CAS 847728-91-0), the racemic mixture (CAS 80051-07-6), or the free base (CAS 912342-10-0) as interchangeable. As documented in the BASF patent literature, conventional resolution of racemic methyl 4-(1-aminoethyl)benzoate yields unsatisfactory enantiomeric excesses with long reaction times of one to several weeks, and the free base form suffers from limited storage stability and susceptibility to side reactions [1]. The hydrochloride salt form specifically addresses these limitations by providing room-temperature storage stability and defined physicochemical properties, as evidenced by multiple supplier specifications and validated by the 2.5 kg-scale synthesis process achieving consistent product quality [2]. Selecting the incorrect form or enantiomer introduces an uncontrolled chiral impurity that propagates through downstream steps, potentially compromising API purity, pharmacological activity, and regulatory compliance [3].

Quantitative Differentiation Evidence: (R)-4-(1-Amino-ethyl)-benzoic Acid Methyl Ester Hydrochloride vs. Closest Comparators


Enantiopure (R)-Hydrochloride Eliminates the 50% Chiral Impurity Inherent in Racemic Starting Material

The procurement of racemic methyl 4-(1-aminoethyl)benzoate (CAS 80051-07-6) inherently introduces a 50% contamination with the undesired (S)-enantiomer, which then requires additional resolution steps. The BASF patent (US 8,008,062) explicitly documents that conventional chiral resolution methods for this specific racemate achieve only unsatisfactory enantiomeric excesses and require reaction times of one to several weeks [1]. By contrast, (R)-4-(1-amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS 1097196-96-7) is supplied as the pre-resolved single (R)-enantiomer, eliminating the resolution burden and the associated yield loss, time cost, and purification complexity from the user's workflow . The compound is identified by a unique CAS number assigned specifically to the (R)-enantiomer hydrochloride salt form, providing unambiguous identity traceability that racemic or free base forms cannot offer .

Chiral resolution Enantiomeric purity Process chemistry API intermediate

Hydrochloride Salt Form Provides Room-Temperature Storage Stability vs. Free Base Degradation Risk

The free base form, (R)-4-(1-amino-ethyl)-benzoic acid methyl ester (CAS 912342-10-0), is documented in the patent literature as having limited storage stability and being subject to further side reactions upon standing [1]. The hydrochloride salt (CAS 1097196-96-7) overcomes this limitation: multiple authoritative supplier specifications confirm room-temperature storage conditions under inert atmosphere (e.g., AKSci: 'Store long-term in a cool, dry place'; Gentaur: 'Recommended storage condition: inert atmosphere, room temperature') [2]. In contrast, certain suppliers of the free base specify cold storage at -20°C for maximum recovery, indicating differential stability demands . The hydrochloride form also provides a higher molecular weight (215.68 g/mol vs. 179.22 g/mol for the free base), enabling more accurate gravimetric handling at scale due to reduced hygroscopicity and improved crystallinity .

Salt form selection Storage stability Process robustness Pharmaceutical intermediate

Synthesis at 2.5 kg Scale with ~38% Molar Yield Validates Process Scalability for the Hydrochloride Form

A 2022 process chemistry study from Yantai Institute of Materia Medica and Shanghai Institute of Materia Medica (Chinese Academy of Sciences) reported a validated synthetic route for (S/R)-4-(1-aminoethyl)benzoic acid methyl ester hydrochloride, achieving successful scale-up at 2.5 kg/batch with a total molar yield of ~38% [1]. The process starts from (S/R)-1-phenylethan-1-amine through a sequence of trifluoroacetylation, para-bromination, lithium-halogen exchange with CO2 carboxylation, and one-pot deprotection/methyl esterification with thionyl chloride and methanol [1]. This contrasts with previously described enzymatic resolution approaches—such as the lipase-catalyzed method in the BASF patents—which, while elegant, involve additional precipitation steps and the handling of sulfate salt intermediates [2]. The 2.5 kg demonstration provides procurement-relevant evidence that the hydrochloride salt form has been manufactured at pilot-plant scale with documented yield, reducing scale-up risk for users requiring multi-kilogram quantities .

Scale-up synthesis Process validation Manufacturing readiness Industrial procurement

Supplier Purity Specifications: 98% (HPLC) with Full Analytical Documentation Package Enables GMP-Ready Sourcing

Procurement decisions for pharmaceutical intermediates depend on verifiable purity and analytical documentation. (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS 1097196-96-7) is available from multiple suppliers with specified minimum purity of 98% by HPLC, accompanied by comprehensive analytical documentation including NMR, HPLC, LC-MS, and MSDS . For comparison, the (S)-enantiomer hydrochloride (CAS 847728-91-0) is also specified at 98% (HPLC, max 0.5% water) from certain suppliers, and the free base (S)-methyl ester (CAS 222714-37-6) is listed at 98% (HPLC, max 0.5% water) [1][2]. However, the key differentiator for the target (R)-hydrochloride is the combination of the hydrochloride salt form stability with the validated 2.5 kg scale manufacturing capability described in the peer-reviewed literature—a combination not documented for the (S)-enantiomer or the free base forms in the open literature [3]. This provides the (R)-hydrochloride with a unique procurement advantage: established purity at scale with documented analytical characterization suitable for regulatory-facing projects.

Purity specification Analytical characterization Vendor qualification Quality assurance

Molecular Identity via Unique InChI Key Enables Unambiguous Regulatory and Inventory Differentiation from (S)-Enantiomer and Racemate

The (R)-hydrochloride has a unique and unambiguous IUPAC International Chemical Identifier (InChI) Key: XOTRLVYRAWIVLC-OGFXRTJISA-N, as provided by Fluorochem's product specification . This InChI Key encodes the specific (R)-configuration (designated by '/t7-;/m1./s1' in the InChI string) and the hydrochloride salt stoichiometry (1:1), providing a machine-readable, globally unique identifier that distinguishes it from the (S)-enantiomer hydrochloride (CAS 847728-91-0, MDL MFCD11505983), the (S)-free base (CAS 222714-37-6, MDL MFCD06762070), and the (R)-free base (CAS 912342-10-0) [1][2]. Additionally, LogP of 2.9952 and Polar Surface Area (PSA) of 52.32 Ų have been calculated, providing solubility and permeability predictions for formulation development [3]. Solubility has been experimentally determined at 0.335 mg/mL, classifying the compound at the boundary of poorly to moderately soluble . These physical-chemical identifiers collectively provide a fingerprint that eliminates ambiguity in procurement specifications, regulatory filings, and in-house compound registration systems.

Chemical identity Regulatory compliance Inventory management Analytical reference

Para-Substitution Pattern and Methyl Ester Enable Specific Downstream Derivatization Pathways Not Possible with Ortho- or Meta-Analogs

The para-substitution pattern of the aminoethyl group relative to the methyl ester on the benzene ring is critical for downstream synthetic applications. The methyl ester at the para-carboxylic acid position can be selectively hydrolyzed to the free acid—(R)-4-(1-aminoethyl)benzoic acid (CAS 1108683-66-4)—or directly used in amide coupling reactions, while the benzylic amine serves as a handle for reductive amination, sulfonamide formation, or urea synthesis . This para-disposition is structurally distinct from the meta-substituted aminoethyl benzoic acid esters described in US Patent 3,870,715, which were developed for spasmolytic and psychotherapeutic applications—a different pharmacological space [1]. The (S)-enantiomer of the free acid methyl ester has been explicitly cited as a reactant in the preparation of prostanoid EP4 receptor antagonists, indicating that the para-substitution pattern on this scaffold is specifically relevant to prostaglandin receptor modulator programs [2]. The (R)-enantiomer, by chiral complementarity, may serve analogous roles in programs requiring the opposite absolute configuration for target engagement.

Regiochemistry Synthetic utility Derivatization Medicinal chemistry

Procurement Application Scenarios for (R)-4-(1-Amino-ethyl)-benzoic Acid Methyl Ester Hydrochloride (CAS 1097196-96-7) in Enantioselective Synthesis


GMP-Compliant Synthesis of Enantiopure API Intermediates Requiring Documented Chiral Purity

For pharmaceutical development programs synthesizing APIs where the (R)-configuration at the benzylic position is a critical quality attribute (CQA), procurement of CAS 1097196-96-7 provides single-enantiomer starting material with unique CAS registry, InChI Key, and MDL number (MFCD12910780) for unambiguous regulatory traceability . The validated 2.5 kg scale synthesis with ~38% molar yield demonstrates manufacturing readiness for clinical supply, while the multi-vendor availability with ≥98% purity (HPLC) and full analytical documentation (NMR, HPLC, LC-MS) supports vendor qualification for GMP campaigns [1]. The distinct CAS number eliminates the risk of cross-contamination with the (S)-enantiomer (CAS 847728-91-0) or racemate (CAS 80051-07-6), which is essential for regulatory filings where starting material specifications must be unequivocally defined [2].

Chiral Ligand and Catalyst Development Requiring Defined (R)-Configuration at the Benzylic Stereocenter

The benzylic (R)-amine in this compound serves as an ideal diversification point for generating libraries of enantiopure ligands for asymmetric catalysis. The methyl ester can be selectively hydrolyzed to the free acid (CAS 1108683-66-4) for amide coupling, while the primary amine can be functionalized via reductive amination, sulfonamide formation, or urea synthesis to create chiral scaffolds . The para-substitution geometry provides a rigid, linear disposition of functional groups that is geometrically distinct from meta- or ortho-substituted analogs, enabling predictable spatial organization in metal-coordination complexes [1]. The room-temperature-stable hydrochloride salt form ensures consistent quality during long-term storage, which is critical for catalyst screening campaigns where batch-to-batch variability can confound structure-activity relationship (SAR) interpretation [2].

Prostanoid EP4 Receptor Antagonist Lead Optimization Using the Chiral Benzoate Scaffold

The (S)-enantiomer of this scaffold (CAS 222714-37-6) has been explicitly cited as a reactant in the preparation of prostanoid EP4 receptor antagonists for osteoporosis, neurological disorders, and cardiovascular diseases . For programs exploring the complementary chiral space, the (R)-hydrochloride (CAS 1097196-96-7) provides the opposite absolute configuration required for investigating enantiomer-specific receptor binding and selectivity [1]. The defined physicochemical profile—LogP of 2.9952, PSA of 52.32 Ų, and aqueous solubility of 0.335 mg/mL—provides a calculable baseline for predicting the impact of subsequent derivatization on drug-like properties [2]. This enables rational lead optimization with predictable ADME trajectories from the starting building block.

Process Chemistry Route Scouting and Vendor Benchmarking for Kilogram-Scale Chiral Amine Supply

For process chemistry groups evaluating synthetic routes to chiral para-substituted benzoate intermediates, the published 2.5 kg scale demonstration with ~38% yield provides a benchmark against which alternative routes (e.g., enzymatic resolution, chiral chromatography, asymmetric synthesis) can be quantitatively compared . The hydrochloride salt form's room-temperature storage stability, as documented across multiple supplier specifications, reduces the cold-chain logistics burden that would be required for the less stable free base form stored at -20°C [1]. The availability of multiple qualified vendors (AKSci, Fluorochem, Synblock, Bidepharm) with documented analytical packages enables competitive sourcing, while the comprehensive SDS hazard documentation (GHS07, H302/H315/H319/H335) ensures safe handling protocols can be established prior to procurement [2].

Quote Request

Request a Quote for (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.